molecular formula C16H21N3O5S B055198 Karnamicin C1 CAS No. 122535-54-0

Karnamicin C1

Cat. No. B055198
M. Wt: 367.4 g/mol
InChI Key: VTRWURYQXOBAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotics have been a crucial discovery in the field of medical science to combat bacterial infections. Kanamycin C1 is a type of aminoglycoside antibiotic that is widely used in scientific research.

Mechanism Of Action

Kanamycin C1 works by binding to the 30S subunit of bacterial ribosomes and inhibiting the initiation of protein synthesis. It causes misreading of the genetic code, leading to the production of non-functional or toxic proteins. This ultimately results in bacterial death.

Biochemical And Physiological Effects

Kanamycin C1 has both biochemical and physiological effects on bacterial cells. It disrupts the normal functioning of bacterial ribosomes, leading to the inhibition of protein synthesis. This, in turn, affects the growth and survival of bacterial cells. Kanamycin C1 also causes membrane damage and alters the permeability of bacterial cells, leading to the leakage of cellular components.

Advantages And Limitations For Lab Experiments

Kanamycin C1 has several advantages as a selective agent in lab experiments. It is effective against a wide range of bacterial strains, making it a versatile tool for bacterial selection. It is also stable and easy to use. However, Kanamycin C1 has certain limitations. It can be toxic to eukaryotic cells, making it unsuitable for experiments that involve eukaryotic cells. It can also cause mutations in bacterial strains, leading to the development of antibiotic resistance.

Future Directions

There are several future directions for the use of Kanamycin C1 in scientific research. One area of research is the development of new Kanamycin analogs with improved efficacy and reduced toxicity. Another area of research is the use of Kanamycin C1 in combination with other antibiotics to combat antibiotic-resistant bacterial strains. Additionally, the use of Kanamycin C1 in gene editing and gene therapy is an area of active research.
Conclusion:
In conclusion, Kanamycin C1 is a promising antibiotic that has several applications in scientific research. It has a well-defined mechanism of action and is effective against a wide range of bacterial strains. However, it has certain limitations and can be toxic to eukaryotic cells. Further research is needed to explore its potential in new areas such as gene editing and gene therapy.

Synthesis Methods

Kanamycin C1 is derived from the bacterium Streptomyces kanamyceticus. The synthesis of Kanamycin C1 involves the fermentation of S. kanamyceticus in a nutrient-rich medium. The fermentation process is followed by extraction, purification, and crystallization to obtain pure Kanamycin C1.

Scientific Research Applications

Kanamycin C1 is widely used in scientific research as a selective agent for the selection and maintenance of bacterial strains that carry the Kanamycin resistance gene. It is also used as a tool to study the mechanisms of bacterial protein synthesis. Kanamycin C1 is used in various research fields such as molecular biology, genetics, and microbiology.

properties

CAS RN

122535-54-0

Product Name

Karnamicin C1

Molecular Formula

C16H21N3O5S

Molecular Weight

367.4 g/mol

IUPAC Name

3-hydroxy-6-[2-(3-hydroxypentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide

InChI

InChI=1S/C16H21N3O5S/c1-4-8(20)5-6-10-18-9(7-25-10)11-14(23-2)15(24-3)13(21)12(19-11)16(17)22/h7-8,20-21H,4-6H2,1-3H3,(H2,17,22)

InChI Key

VTRWURYQXOBAMJ-UHFFFAOYSA-N

SMILES

CCC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O

Canonical SMILES

CCC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O

Origin of Product

United States

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